Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy-

Lipophilicity Steric hindrance Physicochemical properties

Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- (CAS 900705-41-1; molecular weight 342.43 g/mol; formula C₂₁H₂₆O₄) is a poly-substituted aromatic aldehyde featuring a 2‑(tert‑butyl)phenoxy substituent at the 3‑position, a methoxy group at the 5‑position, and a propoxy group at the 4‑position of the central benzaldehyde ring. The combination of electron‑donating alkoxy groups and a sterically hindered ortho‑tert‑butylphenoxy moiety imparts distinct physicochemical properties, including calculated logP ~4.5–5.0 and a boiling point of ~480 °C, that differentiate it from simpler mono‑ or di‑alkoxybenzaldehydes.

Molecular Formula C21H26O4
Molecular Weight 342.4 g/mol
CAS No. 900705-41-1
Cat. No. B12125381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy-
CAS900705-41-1
Molecular FormulaC21H26O4
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1OC2=CC=CC=C2C(C)(C)C)C=O)OC
InChIInChI=1S/C21H26O4/c1-6-11-24-20-18(23-5)12-15(14-22)13-19(20)25-17-10-8-7-9-16(17)21(2,3)4/h7-10,12-14H,6,11H2,1-5H3
InChIKeyPCYKIFOJOMLPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- (CAS 900705-41-1): Structural & Procurement Snapshot


Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- (CAS 900705-41-1; molecular weight 342.43 g/mol; formula C₂₁H₂₆O₄) is a poly-substituted aromatic aldehyde featuring a 2‑(tert‑butyl)phenoxy substituent at the 3‑position, a methoxy group at the 5‑position, and a propoxy group at the 4‑position of the central benzaldehyde ring . The combination of electron‑donating alkoxy groups and a sterically hindered ortho‑tert‑butylphenoxy moiety imparts distinct physicochemical properties, including calculated logP ~4.5–5.0 and a boiling point of ~480 °C, that differentiate it from simpler mono‑ or di‑alkoxybenzaldehydes [1].

Why a Generic Benzaldehyde Cannot Substitute for CAS 900705-41-1: The Steric & Electronic Imperative


Simple benzaldehydes (e.g., 3‑methoxy‑4‑propoxybenzaldehyde) lack the steric bulk and lipophilicity required for interactions with hydrophobic enzyme pockets or for efficient partitioning into non‑polar media. The presence of the ortho‑tert‑butylphenoxy group in CAS 900705‑41‑1 introduces a conformational constraint and a significant increase in molecular surface area that influences binding modes in structure‑based drug design and alters reactivity in downstream synthetic transformations. Generic substitution would compromise both the steric profile and the electronic character of the aldehyde, leading to reduced selectivity or synthetic efficiency [1][2].

Quantitative Differentiation of CAS 900705-41-1 Versus Closest Analogs


Steric Bulk & Lipophilicity: CAS 900705-41-1 vs. 3‑Methoxy‑4‑propoxybenzaldehyde (Non‑phenoxy Analog)

Molecular surface area and lipophilicity are critical determinants of permeability and target engagement. CAS 900705‑41‑1 exhibits a topological polar surface area (TPSA) of 44.8 Ų and a calculated logP of 5.0, compared to 35.5 Ų and logP 2.5 for 3‑methoxy‑4‑propoxybenzaldehyde, representing a 26% larger polar surface and a 2.5 logP unit increase . This divergence places the target compound in a distinct property space favoring passive membrane permeation and binding to hydrophobic protein domains.

Lipophilicity Steric hindrance Physicochemical properties

Aldehyde Oxidase Substrate Specificity: tert‑Butylphenoxy Benzaldehydes vs. Methoxy‑Only Benzaldehydes

Aldehyde oxidase (AO) exhibits strong substrate preference for benzaldehydes bearing electron‑donating substituents. While methoxy‑benzaldehydes are excellent AO substrates (Km ~5–10 μM), the introduction of a bulky phenoxy group reduces affinity by 10‑ to 100‑fold due to steric exclusion from the active site. For CAS 900705‑41‑1, the ortho‑tert‑butylphenoxy moiety is predicted to substantially elevate Km relative to unsubstituted benzaldehyde (Km ~1 μM) and mono‑methoxy analogs, conferring enhanced metabolic stability [1][2].

Aldehyde oxidase Metabolic stability Substrate specificity

Phenoxybenzaldehyde Sub‑class Utility as Pyrethroid Insecticide Intermediates: CAS 900705-41-1 vs. Non‑phenoxy Analogs

The Hoechst patent DE3044009A1 explicitly identifies substituted phenoxybenzaldehydes—including those with tert‑butyl, alkoxy, and phenoxy substitution patterns—as key intermediates for the preparation of insecticidal and acaricidal phenoxybenzyl pyrethroid esters [1]. CAS 900705‑41‑1 falls within the claimed Markush structure, possessing the required aldehyde functionality and phenoxy‑ether linkage necessary for downstream coupling to pyrethroid acid chlorides. Non‑phenoxy benzaldehydes (e.g., 3‑methoxy‑4‑propoxybenzaldehyde) lack the phenoxy‑ether bridge and cannot participate in the same convergent synthetic route, making the target compound a requisite building block for this class of agrochemical actives.

Insecticide intermediate Pyrethroid synthesis Patent‑documented application

Procurement‑Driven Application Scenarios for CAS 900705‑41‑1


Building Block for Pyrethroid Insecticide Lead Optimization

In agrochemical discovery programs targeting novel pyrethroid esters, CAS 900705‑41‑1 serves as a direct precursor. Its phenoxy‑ether bridge and aldehyde group allow one‑step coupling with pyrethroid acid chlorides, a transformation documented in DE3044009A1. The ortho‑tert‑butyl substituent provides steric protection against non‑specific oxidation, potentially improving the metabolic stability of the resulting ester [1].

Fragment‑Based Drug Discovery Requiring Lipophilic, Sterically‑Defined Aldehyde Warheads

The elevated logP (5.0) and moderate TPSA (44.8 Ų) position CAS 900705‑41‑1 as an ideal fragment for targeting hydrophobic enzyme pockets, such as those in cytochrome P450s or nuclear receptors. Its aldehyde group can form reversible covalent adducts with catalytic serine or cysteine residues, while the tert‑butylphenoxy moiety enhances binding affinity via van der Waals interactions [1][2].

Chemical Probe Development with Reduced Aldehyde Oxidase Liability

For cellular assays where aldehyde oxidase (AO)‑mediated degradation of benzaldehyde‑based probes limits assay window, CAS 900705‑41‑1 offers a predicted >20‑fold reduction in AO substrate affinity relative to 4‑methoxybenzaldehyde. This property enables longer‑duration time‑course experiments and reduces the confounding effects of probe metabolism in hepatocyte‑based systems [1][2].

Quote Request

Request a Quote for Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.